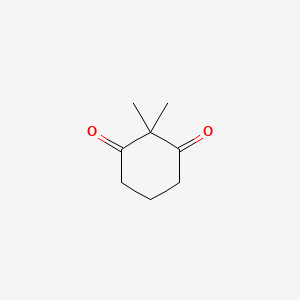

2,2-Dimethylcyclohexane-1,3-dione

Beschreibung

Historical Context of 1,3-Diketones in Organic Synthesis

1,3-Diketones, or β-diketones, represent a crucial class of organic compounds that have long been recognized as important precursors in the synthesis of new molecules. researchgate.net Their utility spans the production of pharmaceuticals and the formation of chelate complexes with various metal ions. researchgate.net The β-dicarbonyl structure is a common motif in a vast number of biologically and pharmaceutically active compounds. nih.gov

Evolution of Synthetic Methodologies for Cyclic 1,3-Diketones

The classical and most fundamental method for synthesizing 1,3-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base. nih.govwikipedia.org Over the years, synthetic methodologies have evolved to offer more efficient and varied routes to these valuable compounds.

Modern approaches include:

Hydration of Alkynones: This method provides a direct route to 1,3-diketones from readily available starting materials. nih.gov

Decarboxylative Coupling Reactions: These reactions offer an alternative pathway for the formation of the 1,3-dicarbonyl system. nih.gov

Catalytic Methods: The use of biocatalysis, organocatalysis, and metal-based catalysis has introduced milder and more selective synthetic routes. nih.gov

Soft Enolate Methodologies: These techniques allow for the acylation of ketones under gentle conditions, avoiding harsh reagents. organic-chemistry.org

The development of these diverse synthetic strategies has significantly expanded the accessibility and application of cyclic 1,3-diketones in organic chemistry. acs.org

Early Discoveries and Significance of Dimedone (2,2-Dimethylcyclohexane-1,3-dione)

Dimedone, with the chemical formula C8H12O2, is a derivative of 1,3-cyclohexanedione (B196179). wikipedia.orgtaylorandfrancis.com It is synthesized from mesityl oxide and diethyl malonate through a Michael addition reaction. wikipedia.org Historically, dimedone was utilized as a reagent for the detection and identification of aldehydes, as it reacts with them to form crystalline derivatives with distinct melting points. wikipedia.org

Beyond its early analytical applications, dimedone has proven to be a versatile substrate in a multitude of organic reactions, including multicomponent reactions for the synthesis of complex heterocyclic compounds. wisdomlib.orgresearchgate.net Its utility stems from the acidic nature of its methylene (B1212753) group and its existence in equilibrium with its enol tautomer. researchgate.net This reactivity has been harnessed to produce a variety of derivatives with potential pharmaceutical applications, such as polyhydroquinolines, quinazolines, acridines, and tetrahydro benzo[b]pyran derivatives. wisdomlib.org

Structural Features and Unique Reactivity of this compound

The chemical behavior of this compound is intrinsically linked to its distinct structural characteristics. These features govern its reactivity and make it a valuable tool in synthetic organic chemistry.

Enol-Keto Tautomerism and its Impact on Reactivity

A key feature of 1,3-dicarbonyl compounds, including dimedone, is their ability to exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com In solution, dimedone exists in equilibrium with its enol tautomer, with the keto-to-enol ratio being approximately 2:1 in chloroform (B151607). wikipedia.org

The enol form is stabilized by several factors:

Intramolecular Hydrogen Bonding: The presence of a hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen creates a stable six-membered ring. libretexts.orgnih.gov

Conjugation: The double bond of the enol is in conjugation with the remaining carbonyl group, which provides additional resonance stabilization. libretexts.org

This tautomeric equilibrium is crucial to dimedone's reactivity. The enol form acts as a nucleophile, allowing the molecule to participate in a wide range of reactions. masterorganicchemistry.com The acidic nature of the α-hydrogens in the keto form also contributes to its versatility as a substrate in base-catalyzed reactions. fiveable.me

Influence of Geminal Dimethyl Groups on Molecular Geometry and Reactivity

The presence of two methyl groups on the carbon atom at position 5 of the cyclohexane (B81311) ring has a significant impact on the molecule's geometry and reactivity. These geminal dimethyl groups introduce steric hindrance, which can influence the approach of reagents and the conformation of the ring.

This steric bulk can direct reactions to specific sites on the molecule and can affect the stability of reaction intermediates and transition states. For instance, in certain reactions, the presence of these methyl groups can favor the formation of one stereoisomer over another. The presence of these groups also prevents deprotonation at the C5 position, meaning that enolization can only occur towards the C2 position. libretexts.org

Overview of Research Trajectories for this compound

The unique reactivity of this compound has led to its extensive use as a building block in the synthesis of a diverse range of heterocyclic compounds. researchgate.net Its ability to participate in multicomponent reactions has made it a valuable tool for creating molecular complexity in a single step. researchgate.net

Key research areas involving dimedone include:

Synthesis of Biologically Active Molecules: Dimedone derivatives have been investigated for a variety of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com It is a precursor for many pharmaceutically active heterocyclic compounds. nih.gov The cyclohexane-1,3-dione skeleton is a key feature in a class of natural and synthetic herbicides. nih.gov

Development of Novel Catalytic Systems: Dimedone is often used as a model substrate in the development of new catalysts and catalytic reactions, particularly in green chemistry applications. researchgate.net

Synthesis of Xanthene Derivatives: It is used in multicomponent reactions with aldehydes and 2-naphthol (B1666908) to produce xanthene derivatives, a reaction that can be efficiently catalyzed by zinc oxide nanoparticles under solvent-free conditions. taylorandfrancis.com

Photocatalysis: The compound has been employed in visible-light-induced photocatalytic reactions for the synthesis of various organic molecules.

The ongoing exploration of dimedone's reactivity continues to open new avenues for the synthesis of novel and functionalized molecules with potential applications in medicine, agriculture, and materials science. mdpi.com

The Pivotal Role of this compound in Chemical Research

This compound, a derivative of cyclohexane-1,3-dione, is a notable organic compound characterized by a six-membered ring containing two carbonyl groups at positions 1 and 3, and two methyl groups at position 2. This structural arrangement, particularly the presence of highly active dicarbonyl groups, makes it a versatile precursor in synthetic organic chemistry. researchgate.netresearchgate.net It serves as a key building block for the creation of a wide array of valuable organic molecules, ranging from complex heterocycles to natural products. researchgate.netresearchgate.net Its utility is rooted in the reactivity of its diketone framework, which allows for a variety of chemical transformations. Researchers have utilized this compound in numerous synthetic applications, highlighting its importance as a foundational molecule in the development of new chemical entities. researchgate.netresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 562-13-0 |

| Molecular Formula | C₈H₁₂O₂ |

| Molar Mass | 140.18 g/mol |

| InChIKey | AOPBDTHQAIWWMI-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=O)CCCC1=O)C |

Data sourced from PubChem CID 550967. nih.gov

Applications in Advanced Organic Synthesis

The structural features of this compound make it a valuable synthon for constructing complex molecular architectures.

1 Applications in Advanced Organic Synthesis

Cyclohexane-1,3-dione and its derivatives, including the 2,2-dimethyl variant, are considered essential precursors for the synthesis of a multitude of synthetically important compounds. researchgate.net They are particularly instrumental in building various heterocyclic systems and natural products. researchgate.netresearchgate.net

One of the key areas of application is in multicomponent reactions, where multiple reactants combine in a single step to form a complex product. These reactions are highly valued for their efficiency and atom economy. For instance, derivatives of cyclohexane-1,3-dione are used in Hantzsch-type reactions to produce 1,4-dihydropyridines, a class of compounds with significant biological activities. researchgate.net These reactions typically involve the condensation of the dione (B5365651), an aldehyde, an acetoacetic ester, and an ammonium (B1175870) source. researchgate.net

Furthermore, these diones serve as starting materials for a variety of oxygen-containing heterocycles, such as 4H-chromenones and 2H-xanthenones. researchgate.netresearchgate.net These heterocyclic cores are present in numerous natural products and are of great interest to synthetic chemists. The reactivity of the dione allows for its participation in reactions with substrates like chalcones, malononitrile, and various aldehydes to construct these fused ring systems. researchgate.netresearchgate.net

2 Role in Mechanistic Organic Chemistry

The study of compounds like this compound provides valuable insights into fundamental principles of organic chemistry, such as reaction mechanisms and molecular structure. The related compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), is well-known for existing in a tautomeric equilibrium between its keto and enol forms. wikipedia.org In solution, it establishes a balance between these two forms, and in its crystalline state, the enol form predominates, forming hydrogen-bonded chains. wikipedia.org While the gem-dimethyl group is at a different position, the underlying principles of keto-enol tautomerism are central to understanding the reactivity of all cyclic 1,3-diones.

The rigid cyclic structure of these molecules also makes them excellent models for studying stereochemistry and conformational analysis. For example, detailed NMR spectroscopic studies on related dimethylcyclohexane systems have allowed for precise determination of conformational equilibria, such as the balance between diaxial and diequatorial conformers. researchgate.net Such mechanistic studies on the conformational preferences and reactivity of substituted cyclohexanes are crucial for predicting the outcomes of stereoselective reactions.

Interdisciplinary Research Endeavors

The versatility of the cyclohexane-1,3-dione scaffold extends beyond traditional organic synthesis into interdisciplinary fields, most notably medicinal chemistry and agricultural science.

Derivatives synthesized from cyclohexane-1,3-diones have demonstrated a diverse range of biological activities, including antibacterial, anti-inflammatory, anti-tumor, and antiviral properties. researchgate.netresearchgate.net This has spurred research into creating novel bioactive molecules. For example, researchers have synthesized arylhydrazone derivatives of cyclohexane-1,3-dione and their metal complexes, which have been screened for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. nih.gov

In the field of agricultural chemistry, the cyclohexane-1,3-dione skeleton is a key feature in a class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com This enzyme is crucial for plastoquinone (B1678516) biosynthesis in plants. mdpi.com Inspired by natural products, scientists have synthesized and tested congeners of 2-acyl-cyclohexane-1,3-diones for their herbicidal activity, demonstrating the potential for developing new crop protection agents based on this chemical framework. mdpi.comsioc-journal.cn The findings from these studies help to establish structure-activity relationships, guiding the design of more potent and selective compounds. sioc-journal.cn

Summary of Synthetic Applications

| Starting Material | Reaction Type | Product Class | Significance |

| Cyclohexane-1,3-dione derivatives | Multicomponent Hantzsch reaction | 1,4-Dihydropyridines | Biologically active heterocycles researchgate.net |

| Cyclohexane-1,3-dione | Condensation with aldehydes, etc. | 4H-Chromenones, 2H-Xanthenones | Precursors to natural products researchgate.netresearchgate.net |

| Cyclohexane-1,3-dione | Diazotization and coupling | Arylhydrazone derivatives | Antibacterial agents nih.gov |

| 2-Acyl-cyclohexane-1,3-diones | Enzyme inhibition assays | HPPD Inhibitors | Herbicidal activity mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPBDTHQAIWWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338759 | |

| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-13-0 | |

| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylcyclohexane 1,3 Dione and Its Analogues

Classical Approaches to 2,2-Dimethylcyclohexane-1,3-dione Synthesis

The most established and widely taught synthesis of this compound is a one-pot process that sequentially involves a Michael addition, an intramolecular Claisen (or Dieckmann) condensation, hydrolysis, and finally decarboxylation. This efficient route builds the cyclic dione (B5365651) framework from acyclic precursors.

Michael Addition Reactions

The initial and crucial step in the classical synthesis of dimedone is the Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction sets the stage for the subsequent ring-forming cyclization.

The archetypal synthesis of this compound involves the reaction between mesityl oxide (4-methylpent-3-en-2-one) and diethyl malonate. wikipedia.orgorgoreview.com In this process, diethyl malonate is first deprotonated by a suitable base, typically sodium ethoxide or sodium methoxide (B1231860), to generate a stabilized enolate ion. orgoreview.comlibretexts.org This enolate then acts as the Michael donor, attacking the β-carbon of the α,β-unsaturated ketone, mesityl oxide.

Table 1: Reaction Parameters for the Synthesis of this compound via Michael Addition

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Yield of Dimedone | Reference |

| Diethyl Malonate | Mesityl Oxide | Sodium Ethoxide | Absolute Ethanol (B145695) | Reflux | 67-85% | mychemblog.com |

| Diethyl Malonate | Mesityl Oxide | Sodium Methoxide | Methanol (B129727) | Reflux, then NaOH hydrolysis | Not specified | libretexts.org |

The Michael addition strategy can be extended to synthesize analogs of this compound by replacing mesityl oxide with chalcones (1,3-diaryl-2-propen-1-ones). Chalcones, being α,β-unsaturated ketones, are excellent Michael acceptors. The reaction of various substituted chalcones with a Michael donor like diethyl malonate, in the presence of a base, leads to the formation of highly functionalized 1,5-dicarbonyl compounds. These adducts are precursors to cyclohexane-1,3-dione derivatives.

A study demonstrated the synthesis of several chalcone-diethyl malonate adducts using potassium tert-butoxide as a catalyst in dichloromethane (B109758). The reactions proceeded smoothly at room temperature over 3-4 hours, yielding the desired products in good to excellent yields.

Table 2: Synthesis of Diethyl Malonate Adducts from Chalcone Analogs

| Chalcone Derivative | Product | Yield (%) | Reference |

| 1-(Thiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Diethyl 2-(1-(thiophen-2-yl)-3-(4-chlorophenyl)-3-oxopropyl)malonate | 94 | nih.gov |

| 1-(Thiophen-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | Diethyl 2-(1-(thiophen-2-yl)-3-(4-methylphenyl)-3-oxopropyl)malonate | 85 | nih.gov |

| 1-(Thiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Diethyl 2-(1-(thiophen-2-yl)-3-(4-methoxyphenyl)-3-oxopropyl)malonate | 89 | nih.gov |

| 1-(Thiophen-3-yl)-3-(3-bromophenyl)prop-2-en-1-one | Diethyl 2-(1-(thiophen-3-yl)-3-(3-bromophenyl)-3-oxopropyl)malonate | 73 | nih.gov |

These adducts, which are complex δ-keto esters, can then undergo intramolecular cyclization to form the corresponding cyclohexane-1,3-dione ring system.

Claisen Condensation and Dieckmann Cyclization Strategies

Following the initial Michael addition, the formation of the six-membered ring is achieved through an intramolecular condensation reaction. This cyclization is a key step in constructing the cyclohexane-1,3-dione core.

The intermediate formed from the Michael addition of diethyl malonate to mesityl oxide is a δ-keto ester (specifically, a derivative of a 3,3-dimethyl-5-oxoheptanedioic acid ester). This intermediate undergoes an intramolecular Claisen condensation, more specifically referred to as a Dieckmann cyclization, to form a cyclic β-keto ester. nih.gov The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a five- or six-membered ring. wikipedia.orgnih.gov In the context of dimedone synthesis, one of the ester groups of the malonate moiety is attacked by the enolate formed at the carbon alpha to the ketone.

This reaction works best for the formation of sterically stable five- and six-membered rings. wikipedia.org The cyclization of 1,7-diesters or, in this case, the analogous δ-keto ester, readily yields a six-membered ring. nih.gov The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated to yield this compound.

Sodium methoxide is a commonly employed strong base in the synthesis of this compound. libretexts.org It serves multiple roles in the reaction sequence. Initially, it deprotonates the diethyl malonate to generate the nucleophilic enolate required for the Michael addition. libretexts.org Subsequently, after the Michael addition has occurred, sodium methoxide can also facilitate the intramolecular Dieckmann cyclization by deprotonating the α-carbon of the newly formed δ-keto ester intermediate, allowing it to attack the ester carbonyl and close the ring. orgoreview.com

The use of an alkoxide base that matches the alkyl group of the ester (e.g., sodium methoxide with methyl esters or sodium ethoxide with ethyl esters) is crucial to prevent transesterification, which would lead to a mixture of products. The stoichiometry of the base is also important; a full equivalent is often required because the final β-keto ester product is acidic and will be deprotonated by the base, driving the equilibrium towards the cyclized product.

Methylation of Cyclohexane-1,3-dione Derivatives

A conventional route to this compound involves the methylation of a cyclohexane-1,3-dione precursor. Specifically, 2-methylcyclohexane-1,3-dione (B75653) can be used as the starting material. orgsyn.org The synthesis is carried out by reacting 2-methylcyclohexane-1,3-dione with methyl iodide in the presence of a strong base. orgsyn.org

In a typical procedure, 2-methylcyclohexane-1,3-dione is dissolved in dry methanol, followed by the addition of Triton B, a 40% solution of benzyltrimethylammonium (B79724) hydroxide (B78521) in methanol. orgsyn.org This creates the necessary basic conditions for the reaction. After stirring, methyl iodide is introduced, and the mixture is heated under reflux for an extended period, typically 16 to 20 hours. orgsyn.org The workup process involves removing a significant portion of the methanol, followed by acidification with concentrated hydrochloric acid to decompose any O-alkylated byproducts. orgsyn.org The desired this compound is then extracted with an organic solvent like ethyl acetate (B1210297) and purified by distillation, yielding a glassy solid. orgsyn.org This method provides a moderate yield of the target compound. orgsyn.org

Contemporary and Green Chemistry Synthetic Routes

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods. These contemporary routes often employ catalysts to improve reaction rates and yields while minimizing waste and the use of hazardous materials.

Catalytic Methods for Enhanced Efficiency

A variety of catalysts have been explored for the synthesis of this compound and its analogues, aiming to enhance reaction efficiency and promote green chemistry principles. These catalysts range from simple inorganic bases to more complex systems like Lewis acids and nanoparticles.

The use of sodium bicarbonate as a catalyst in an aqueous medium represents a simple and environmentally friendly approach for the synthesis of derivatives of this compound. scholarsresearchlibrary.comscholarscentral.com This method is often employed in Knoevenagel condensation reactions between 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) and various aromatic aldehydes to produce tetraketones. scholarsresearchlibrary.comscholarscentral.com The reaction is typically carried out at room temperature in water, which serves as a green solvent. scholarsresearchlibrary.com The use of sodium bicarbonate, an inexpensive and non-toxic base, makes this method particularly attractive from an economic and environmental standpoint. scholarsresearchlibrary.comscholarscentral.com Research has shown that this method can provide good to excellent yields of the desired products. scholarsresearchlibrary.com

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 5,5-Dimethylcyclohexane-1,3-dione, Aromatic Aldehydes | Sodium Bicarbonate | Water | Room Temperature | Tetraketones | Good to Excellent |

This table summarizes the general conditions for the synthesis of tetraketones using sodium bicarbonate as a catalyst.

Lewis acids, such as zinc chloride (ZnCl₂), have been effectively utilized as catalysts in the synthesis of various heterocyclic compounds derived from dione structures. researchgate.netresearchgate.net These catalysts are particularly useful in promoting one-pot sequential reactions, such as the Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. researchgate.net For instance, ZnCl₂ can catalyze the reaction of CH-acids like 1,3-indandione (B147059) (an analogue of cyclohexane-1,3-dione), aldehydes, and other reagents to form complex spiro compounds under mild conditions. researchgate.net The cost-effectiveness and low toxicity of ZnCl₂ make it a favorable choice in organic synthesis. researchgate.net This catalytic system allows for the diastereoselective synthesis of highly functionalized molecules in good yields. researchgate.net

The application of heterogeneous catalysts, such as silica (B1680970) chloride nanoparticles (nano SiO₂-Cl), offers a facile and efficient method for the synthesis of derivatives of this compound. researchgate.net These nanoparticles can be prepared from readily available materials and are easily separated from the reaction mixture, simplifying the workup process. researchgate.net Specifically, silica chloride nanoparticles have been successfully used to catalyze the condensation of dimedone with aromatic aldehydes to form 2,2'-(arylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) derivatives. researchgate.net The reaction is typically conducted in a solvent like dichloromethane at a slightly elevated temperature, and the progress can be monitored by thin-layer chromatography. researchgate.net The use of these nanoparticles leads to high yields of the desired products. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product |

| Dimedone | Aromatic Aldehyde | Nano silica chloride | CH₂Cl₂ | 40 | 2,2′-(arylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) |

This table illustrates the reaction conditions for the synthesis of 2,2′-(arylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) using silica chloride nanoparticles as a catalyst. researchgate.net

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly versatile and widely used organocatalyst in organic synthesis due to its non-toxic nature, high reactivity, and ease of handling. researchgate.netunigoa.ac.in It has been employed as a catalyst in numerous reactions, including the synthesis of xanthene derivatives from 5,5-dimethylcyclohexane-1,3-dione and various heteroarylaldehydes. core.ac.ukresearchgate.net These reactions often proceed through a one-pot sequence of Knoevenagel condensation, Michael addition, and finally, heterocyclization. core.ac.ukresearchgate.net A significant advantage of using DABCO is its effectiveness in aqueous media, which aligns with the principles of green chemistry. core.ac.ukresearchgate.net This catalytic system provides excellent yields of the products with short reaction times. core.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Type | Product |

| 5,5-Dimethylcyclohexane-1,3-dione | Heteroarylaldehydes | DABCO | Aqueous Media | One-pot Knoevenagel/Michael/Heterocyclization | Heteroaryl substituted xanthene derivatives |

This table outlines the DABCO-catalyzed synthesis of xanthene derivatives. core.ac.ukresearchgate.net

Solvent-Free and Microwave-Assisted Syntheses

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Solvent-free and microwave-assisted syntheses are two such approaches that offer several advantages over traditional methods, including reduced reaction times, higher yields, and a decrease in the use of hazardous solvents. nih.govmdpi.comresearchgate.net

Microwave irradiation can accelerate organic reactions by efficiently heating the reaction mixture through dielectric heating. researchgate.net This technique has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds from cyclic ketones. nih.govmdpi.com For instance, the synthesis of cyclic ketals from a cineole ketone has been achieved in excellent yields under solvent-free microwave conditions. nih.gov While a specific protocol for the synthesis of this compound using microwave irradiation is not extensively documented, the Wolff rearrangement of cyclic 2-diazo-1,3-diketones to form α-carbonylated cycloalkanones has been efficiently performed under microwave assistance. acs.org This suggests that the cyclization and condensation steps involved in the formation of this compound could also be amenable to this technology.

Solvent-free reactions, often facilitated by grinding or heating, minimize the use of volatile organic compounds, thereby reducing environmental pollution and simplifying product purification. The condensation of 1,3-cyclohexanedione (B196179) with aromatic aldehydes has been effectively carried out under solvent-free conditions using various catalysts. researchgate.net These examples highlight the potential for developing a solvent-free, and possibly microwave-assisted, synthesis of this compound.

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes and whole microbial cells in organic synthesis offers a powerful approach for the stereoselective synthesis of chiral molecules under mild reaction conditions. acs.orgnih.govnih.govtudelft.nlresearchgate.net The reduction of prochiral diketones, such as this compound, is a well-studied area where biocatalysis has proven to be highly effective in producing enantiomerically enriched hydroxy ketones. researchgate.netacs.org

The yeast Kloeckera magna ATCC 20109 has been reported to catalyze the reduction of this compound. researchgate.net This microbial reduction is stereoselective, leading to the formation of the corresponding (S)-3-hydroxy-2,2-dimethylcyclohexanone. researchgate.net The enzymatic systems within the yeast cells are responsible for this transformation, providing a green and efficient route to this chiral building block. The reaction is typically carried out in a culture medium where the yeast is grown, and the diketone is added as the substrate. The enantioselectivity of this reduction is a key advantage, offering access to optically active compounds that are valuable in the synthesis of natural products and pharmaceuticals. researchgate.net

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| This compound | Kloeckera magna ATCC 20109 | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | High (specific value not consistently reported) |

Table 1: Microbial Reduction of this compound with Kloeckera magna ATCC 20109.

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that has been widely used for the asymmetric reduction of ketones. nih.govacgpubs.orgmdpi.comnih.govnih.gov The reduction of this compound using baker's yeast is a well-established method for the preparation of (S)-3-hydroxy-2,2-dimethylcyclohexanone with high enantiomeric excess. epa.govresearchgate.net The reaction is typically performed in an aqueous medium containing sucrose (B13894) as an energy source for the yeast. researchgate.net The efficiency and stereoselectivity of the reduction can be influenced by the reaction conditions, such as temperature, pH, and substrate concentration. acgpubs.org

The reduction of various 2,2-disubstituted 1,3-cyclohexanediones using baker's yeast has been investigated, and the steric bulk of the substituents at the C-2 position has been found to influence the reaction's success. researchgate.net For this compound, the reduction proceeds with good yield and excellent enantioselectivity, making it a practical method for accessing the chiral hydroxy ketone. epa.govresearchgate.net

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| This compound | Baker's Yeast (Saccharomyces cerevisiae) | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | 48 | >96 |

Table 2: Baker's Yeast Mediated Reduction of this compound. benthamdirect.com

Optimization of Reaction Conditions for Synthesis

The successful synthesis of this compound and its analogues is highly dependent on the careful control of various reaction parameters. The interplay between temperature, solvent, and catalyst directly influences the reaction's efficiency, selectivity, and the purity of the final product.

Temperature and Solvent Effects on Yield and Purity

Temperature and the choice of solvent are pivotal in the synthesis of cyclic diones, affecting both reaction rates and the formation of byproducts. In the synthesis of this compound via the methylation of 2-methylcyclohexane-1,3-dione, the reaction is conducted in dry methanol, heated under reflux for 16 to 20 hours. orgsyn.org This process yields the target compound as a glassy solid. orgsyn.org

For structurally related compounds, the impact of these parameters has been studied more extensively. For instance, in the synthesis of 2-methyl-1,3-cyclohexanedione, maintaining a temperature range of 45–50°C during the initial hydrogenation step is crucial; temperatures exceeding 50°C can lead to the formation of complex condensation products, thereby reducing purity. orgsyn.org The subsequent methylation step for this analogue involves refluxing in a mixture of dioxane and water. orgsyn.org

A comparative study on solvent effects in the synthesis of 2-methyl-1,3-cyclohexanedione highlights the viability of different solvent systems. The use of water as a solvent, instead of methanol, in one particular process resulted in a slightly higher yield. google.com

Table 1: Effect of Solvent on the Yield and Purity of 2-Methyl-1,3-cyclohexanedione

| Solvent | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|

| Methanol | 40°C | 3 hours | 87.0% | 97.2% |

| Water | 60°C | 20 hours | 89.4% | Not specified |

Data derived from a patented process for producing 2-methyl-1,3-cyclohexanedione. google.comchemicalbook.com

Furthermore, the synthesis of 1,3-cyclohexanedione from resorcinol (B1680541) demonstrates that reactions can be effectively carried out in various solvents, including water, ethanol, and a mixture of both, achieving high conversion (>98%) and selectivity (>96%) within a temperature range of 20°C to 70°C. google.com

Catalyst Loading and Selectivity Control

Catalyst loading and type are critical for controlling selectivity in the synthesis of 1,3-diones. In the synthesis of 1,3-cyclohexanedione, various palladium-based catalysts have been shown to be effective. google.com

Table 2: Effect of Different Catalysts on 1,3-Cyclohexanedione Synthesis

| Catalyst | Conversion | Selectivity | Isolated Yield |

|---|---|---|---|

| 5% Pd/C | >98% | >96% | 90% |

| 5% Pd/C (egg-shell type) | >98% | >96% | 90% |

| 5% Pd/SiO₂ | >98% | >96% | 91% |

Data derived from a patented process for the manufacture of 1,3-cyclohexanedione. google.com

The amount of catalyst used is typically between 0.5-10% by weight relative to the starting material. google.com For other related syntheses, catalysts such as Raney nickel are also employed for hydrogenation steps. orgsyn.orggoogleapis.com

Recent studies on related reactions have shown that reactant loading can have a profound impact on the required catalyst loading and selectivity. By limiting the amount of the 1,3-dione reactant in certain acid-catalyzed reactions, the catalyst loading could be dramatically reduced, leading to higher yields and improved diastereoselectivity. nih.gov This suggests that for syntheses involving this compound, optimizing reactant and catalyst concentrations is a key strategy for enhancing reaction efficiency and selectivity. nih.gov

Purification Techniques for this compound

The purification of this compound from the reaction mixture is a multi-step process designed to remove unreacted starting materials, byproducts, and solvents. orgsyn.org A well-documented procedure involves the following steps:

Solvent Removal : A significant portion of the methanol solvent is removed from the cooled reaction mixture using a rotary evaporator. orgsyn.org

Decomposition of Byproducts : The concentrated residue is poured into a mixture of concentrated hydrochloric acid and ice. This step is designed to decompose any O-alkylated byproducts that may have formed during the reaction. orgsyn.org

Filtration and Extraction : Any precipitated solid, which is typically recovered starting material, is removed by filtration. The remaining aqueous filtrate is then thoroughly extracted multiple times with a solvent such as ethyl acetate. orgsyn.org

Washing the Organic Phase : The combined ethyl acetate extracts are washed sequentially with a 5% sodium thiosulfate (B1220275) solution, a saturated sodium hydrogen carbonate solution, and finally a saturated sodium chloride (brine) solution. These washes serve to remove residual acid and other water-soluble impurities. orgsyn.org

Drying and Final Purification : The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate. After filtering off the drying agent, the ethyl acetate is removed by rotary evaporation. The final product is obtained through distillation of the residue. orgsyn.org

For analogous compounds like 5,5-dimethyl-1,3-cyclohexanedione (dimedone), purification methods include crystallization from solvents like acetone (B3395972) after initial filtration and washing with ice-cold water. orgsyn.org The use of decolorizing charcoal (Norite) can also be employed to remove colored impurities before crystallization. orgsyn.org

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethylcyclohexane 1,3 Dione

Reactions Involving the Active Methylene (B1212753) and Carbonyl Centers

The presence of both highly active methylene and dicarbonyl groups makes 2,2-dimethylcyclohexane-1,3-dione a valuable substrate for constructing a range of molecular frameworks. researchgate.net The active methylene group can be readily deprotonated, even by mild bases, to form a stabilized enolate ion, which serves as a potent nucleophile. vaia.comwikipedia.org This enolate is fundamental to the condensation reactions the compound undergoes. vaia.com

Dimedone readily undergoes condensation reactions with various aldehydes. researchgate.netresearchgate.net These reactions are typically initiated by the attack of the dimedone enolate on the carbonyl carbon of an aldehyde, a process that can be catalyzed by acids or bases. wikipedia.orgpw.live These condensations are foundational for synthesizing a variety of heterocyclic and open-chain compounds. researchgate.net

One of the classic applications of this compound is in the identification and quantification of aldehydes. The reaction between dimedone and an aldehyde typically yields a stable, highly crystalline derivative with a sharp melting point. wikipedia.org This property allows for the characterization and differentiation of various aldehydes. wikipedia.org The initial condensation product can undergo dehydration, and a subsequent Michael addition of a second dimedone molecule often occurs, leading to the formation of a bis-dimedone adduct, sometimes referred to as a "methone".

The reaction of dimedone (two equivalents) with various aromatic aldehydes (one equivalent) is a well-established method for synthesizing 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. ias.ac.inlew.ro These reactions often proceed through a one-pot, domino Knoevenagel condensation followed by a Michael addition. ias.ac.inchimicatechnoacta.ru A variety of catalysts have been employed to facilitate this transformation, including baker's yeast, silica-supported diphenic acid, and copper oxide nanoparticles, often under environmentally friendly conditions. ias.ac.inlew.rochimicatechnoacta.ru The reaction demonstrates good tolerance for a range of functional groups on the aromatic aldehyde, including both electron-donating and electron-withdrawing substituents. lew.ro

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 3a | 90 |

| 2 | 4-Bromobenzaldehyde | 3b | 94 |

| 3 | 4-Chlorobenzaldehyde | 3c | 95 |

| 4 | 4-Fluorobenzaldehyde | 3d | 92 |

| 5 | 4-Hydroxybenzaldehyde | 3e | 85 |

| 6 | 4-Methoxybenzaldehyde | 3f | 88 |

| 7 | 2-Nitrobenzaldehyde | 3g | 80 |

| 8 | 3-Nitrobenzaldehyde | 3h | 85 |

| 9 | 4-Nitrobenzaldehyde | 3i | 92 |

The reaction between this compound and aldehydes is a classic example of a Knoevenagel condensation. researchgate.netwikipedia.org The mechanism is initiated by a base catalyst, which abstracts a proton from the active methylene group of dimedone to form a resonance-stabilized enolate. pw.liveyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgmasterorganicchemistry.com The resulting aldol-type adduct is an alkoxide intermediate. pw.live

This intermediate is then protonated, typically by the solvent, to yield a β-hydroxy dicarbonyl compound. masterorganicchemistry.com Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form a conjugated α,β-unsaturated product, known as the Knoevenagel product. wikipedia.orgslideshare.net

When two equivalents of dimedone are used, the initial Knoevenagel product can then act as an electrophile in a subsequent Michael addition reaction. A second molecule of dimedone, in its enolate form, attacks the β-carbon of the α,β-unsaturated intermediate, leading to the formation of the final 2,2'-arylmethylenebis(dimedone) derivative. ias.ac.inchimicatechnoacta.ru

The carbon framework of this compound and its derivatives can be subjected to oxidation to yield more complex structures. researchgate.net These oxidative transformations can target different parts of the molecule, leading to a variety of products.

The oxidation of dimedone derivatives can lead to the formation of various products, including 1,2-diketones. nih.gov While direct oxidation of the active methylene group can be challenging, derivatives formed from condensation reactions offer more pathways. For instance, the oxidation of enaminones derived from dimedone can lead to the formation of fused heterocyclic systems. rsc.org

Furthermore, derivatives of cyclohexanedione are valuable precursors for the synthesis of quinoline (B57606) frameworks, which are important N-heterocycles. nih.govorganic-chemistry.org Reactions of dimedone-derived enaminones with aldehydes can produce decahydroacridinedione derivatives, which contain a fused quinoline-like core. rsc.org The synthesis often involves an initial condensation followed by an intramolecular cyclization and dehydration sequence, effectively building the quinoline system onto the dimedone scaffold. nih.gov

Reduction Reactions

The reduction of the prochiral this compound offers a direct route to valuable chiral building blocks. The two carbonyl groups present different steric environments, allowing for regioselective and stereoselective transformations.

The selective reduction of one of the two carbonyl groups in this compound yields the corresponding hydroxy ketone. A prominent and highly efficient method for this transformation is through microbial or enzymatic reduction. The use of baker's yeast (Saccharomyces cerevisiae) is a well-documented approach to produce (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone. rsc.org

In a typical laboratory procedure, this compound is introduced to a fermenting mixture of baker's yeast and sucrose (B13894) in water. rsc.org The enzymatic machinery of the yeast selectively reduces one carbonyl group to a hydroxyl group, leading to the formation of the (S)-enantiomer of 3-hydroxy-2,2-dimethylcyclohexanone. rsc.org This biotransformation is a classic example of applying green chemistry principles to achieve a specific and stereoselective synthesis. The resulting (S)-3-hydroxy-2,2-dimethylcyclohexanone is a versatile chiral nonracemic building block, particularly useful in the synthesis of terpenes. rsc.org

Early studies in the 1960s, driven by interest in steroid total synthesis, explored the microbial reduction of various cyclohexane-1,3-diones. rsc.org Researchers reported the reduction of this compound using the microorganism Kloeckera magna, which also yielded (S)-3-hydroxy-2,2-dimethylcyclohexanone. rsc.org

The reduction of this compound is a key example of a stereoselective process, where a prochiral starting material is converted into a chiral product with a high preference for one enantiomer. The enzymatic reduction using common baker's yeast is particularly noteworthy for its high degree of enantioselectivity.

The reaction yields (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone with a reported enantiomeric excess (ee) of 98–99%. rsc.org This high level of stereocontrol is attributed to the specific binding of the substrate within the active site of the responsible reductase enzymes in the yeast, which dictates the facial selectivity of hydride delivery to the carbonyl group. The effectiveness of this asymmetric reduction is typically confirmed by high-performance liquid chromatography (HPLC) analysis of the corresponding (S)-α-methoxy-α-trifluoromethylphenylacetate (MTPA) ester derivative. rsc.org

The following table summarizes a typical stereoselective reduction of this compound.

Table 1: Stereoselective Yeast Reduction of this compound

| Reactant | Reagent/Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|

Nucleophilic Substitution Reactions

Unlike its parent compound, 1,3-cyclohexanedione (B196179), or its isomer dimedone (5,5-dimethylcyclohexane-1,3-dione), this compound lacks an acidic "active methylene" group at the C2 position. The presence of the gem-dimethyl group at C2 prevents enolization at this site. Consequently, the reactivity of the compound is centered on the carbonyl groups and the enolizable methylene protons at the C4 and C6 positions.

The nucleophilic character of this compound is manifested through its enolate form, generated by deprotonation at the C4 (or C6) position. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions.

A key reaction involving the carbonyl groups is the Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgmdpi.com In reactions with aldehydes, the enolate of this compound attacks the aldehyde carbonyl. This is often the initial step in the synthesis of xanthene derivatives, where a second molecule of the dione (B5365651) can add to the resulting α,β-unsaturated system via a Michael addition. mdpi.comresearchgate.net

The general mechanism involves:

Base-catalyzed formation of the enolate of this compound.

Nucleophilic attack of the enolate on an aldehyde (Knoevenagel condensation).

Dehydration to form an α,β-unsaturated dicarbonyl compound.

Conjugate (Michael) addition of a second dione molecule. wikipedia.orgmasterorganicchemistry.com

Cyclization and dehydration to yield the final heterocyclic product, such as a xanthenedione. mdpi.com

The dicarbonyl functionality of this compound makes it a potential precursor for the synthesis of various heterocycles. The reaction with hydrazine (B178648) or its derivatives is a standard method for constructing pyridazine (B1198779) and related nitrogen-containing rings from 1,3-dicarbonyl compounds. researchgate.net

In this type of reaction, hydrazine hydrate (B1144303) can react with the two carbonyl groups of the dione to form a dihydrazone, which can subsequently undergo cyclization to form a fused heterocyclic system. For 1,3-cyclohexanediones, this typically leads to the formation of 4,5,6,7-tetrahydro-2H-indazole derivatives. While specific examples for the 2,2-dimethyl isomer are not extensively documented in readily available literature, the reaction is expected to proceed in a similar manner to its close structural analogs.

The general pathway involves the condensation of hydrazine with the two carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic ring. researchgate.net

Multicomponent Reactions (MCRs) and Heterocycle Synthesis

This compound, like other cyclic 1,3-diones, is a valuable substrate in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic frameworks. rsc.orgscholarsresearchlibrary.com MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.gov

A prominent application is the synthesis of tetrahydroxanthenone derivatives. This reaction is a one-pot condensation of an aromatic aldehyde, and two equivalents of a 1,3-cyclohexanedione (in this case, this compound would be used). mdpi.comscholarsresearchlibrary.com The reaction mechanism is a domino sequence of a Knoevenagel condensation, followed by a Michael addition, and finally a cyclodehydration. mdpi.com Various catalysts, including ionic liquids and solid acids, can be employed to promote this transformation under environmentally benign conditions. researchgate.net

Another important MCR involves the reaction of an aldehyde, a 1,3-dione, and 2-naphthol (B1666908) to produce benzo[a]xanthenone derivatives. mdpi.comscholarsresearchlibrary.com These reactions highlight the utility of this compound as a C3 synthon in building diverse and medicinally relevant heterocyclic scaffolds.

Table 2: Example of a Multicomponent Reaction for Heterocycle Synthesis

| Reactants | Catalyst | Product Type | Reaction Type |

|---|---|---|---|

| Aromatic Aldehyde, this compound (2 equiv.) | Acid or Base | 1,8-Dioxo-octahydroxanthene | Knoevenagel condensation / Michael addition mdpi.comscholarsresearchlibrary.com |

Construction of Xanthene Derivatives

The synthesis of xanthene derivatives frequently employs this compound as a key starting material. The typical reaction involves a one-pot, three-component condensation of an aromatic aldehyde with two equivalents of this compound (dimedone). rsc.orgrsc.org This process is often conducted under solvent-free conditions at elevated temperatures, and various catalysts can be used to improve reaction efficiency and yield. rsc.org

For instance, heterogeneous catalysts like copper-exchanged NaY zeolite (Cu/NaY) have proven effective. rsc.orgrsc.org The catalyst's high surface area and active sites facilitate the reaction, leading to shorter reaction times and higher product yields. rsc.org The general mechanism involves an initial Knoevenagel condensation between the aldehyde and one molecule of dimedone, followed by a Michael addition of the second dimedone molecule. A subsequent cyclization via dehydration results in the final 1,8-dioxo-octahydroxanthene structure.

The versatility of this method allows for the synthesis of a wide array of xanthene derivatives by simply varying the substituted aromatic aldehyde used in the reaction.

Table 1: Examples of Xanthene Synthesis using this compound (Dimedone)

| Aldehyde | Catalyst | Conditions | Product Name | Yield |

|---|---|---|---|---|

| Benzaldehyde | Cu/NaY | 110 °C, Solvent-free | 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | High |

| 4-Chlorobenzaldehyde | Zn/MCM-41 | 110 °C | 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | High |

This table is illustrative, based on findings from sources rsc.orgscielo.org.mx.

Synthesis of Spiro and Other Heterocyclic Systems

Beyond xanthenes, this compound is a valuable substrate for creating spirocyclic compounds. Spirocycles are molecules containing two rings connected by a single common atom. An efficient method for synthesizing 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes involves the reaction of the dione with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate. jst.go.jpnih.gov

This reaction proceeds via a double alkylation of the active methylene carbon of the dione. jst.go.jp The use of a base, such as powdered potassium carbonate, in a solvent like ethyl acetate (B1210297) at room temperature facilitates the formation of the spirocyclopropane ring in high yields. jst.go.jpnih.gov These doubly activated spirocyclopropanes are versatile intermediates themselves, as the high ring strain of the cyclopropane (B1198618) ring allows for subsequent ring-opening cyclizations to form other complex carbo- and heterocyclic systems, such as tetrahydroindol-4-ones and tetrahydro-1-benzofuran-4-ones. jst.go.jp

Applications in Forming Nitrogen-Containing Heterocycles (e.g., Dihydropyridines, Quinolones)

This compound is a cornerstone in the synthesis of various biologically active nitrogen-containing heterocycles. researchgate.net Its derivatives are key substrates in multicomponent reactions for producing polyhydroquinolines and 1,4-dihydropyridines, often through variations of the Hantzsch pyridine (B92270) synthesis. researchgate.net These reactions typically involve the condensation of an aldehyde, this compound, and a nitrogen source, such as ammonium (B1175870) acetate or a primary amine. researchgate.net

Furthermore, the compound is utilized in the synthesis of more complex fused heterocyclic systems like acridinones. researchgate.net For example, a three-component reaction between isatin, 5,5-dimethylcyclohexane-1,3-dione (B117516), and an aromatic amine in water can produce highly substituted pyrrolo[2,3,4-kl]acridinones. beilstein-journals.org These reactions highlight the compound's utility in generating molecular diversity from readily available starting materials. beilstein-journals.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Reactants | Product Type | Catalyst/Conditions |

|---|---|---|

| Aldehyde, this compound, Ethyl Acetoacetate, Ammonium Acetate | 1,4-Dihydropyridine | Various catalysts, solvent-free or in ethanol (B145695) |

| Isatin, 5,5-Dimethylcyclohexane-1,3-dione, p-Toluidine | Pyrrolo[2,3,4-kl]acridinone | BATA-MC catalyst, Reflux in H₂O |

This table is a summary of applications found in sources rsc.orgresearchgate.netbeilstein-journals.org.

Investigations into Keto-Enol Tautomerism and Hydrogen Bonding

The chemical behavior of this compound is deeply rooted in its structural properties, particularly the equilibrium between its diketo and enol forms (tautomerism) and the nature of hydrogen bonding.

Impact of Tautomerism on Reactivity and Product Distribution

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between its diketo and keto-enol forms. However, studies have shown that the presence of the gem-dimethyl group at the C2 position means it exists primarily in the diketo form in solution. researchgate.net The keto-enol equilibrium is significantly influenced by the solvent environment. researchgate.netnih.gov For instance, the enol form may be more favored in non-polar solvents, while polar aprotic solvents tend to favor the keto form. nih.gov

Although the diketo form predominates, the enol tautomer is crucial for the compound's reactivity. The enol form is the reactive species in many condensation reactions, and the position of the tautomeric equilibrium can directly impact reaction rates and the distribution of products.

Intramolecular and Intermolecular Hydrogen Bonding in Derivatives

In six-membered cyclic β-diketones like this compound, the formation of a stable, six-membered intramolecular hydrogen bond in the enol form is sterically impossible. cdnsciencepub.com As a result, the enol tautomer is stabilized through strong intermolecular hydrogen bonds, leading to the formation of dimeric structures in solution and in the solid state. cdnsciencepub.comresearchgate.net This intermolecular association is a key feature that stabilizes the enol form, which would otherwise be less favorable. cdnsciencepub.com

Resonance-Assisted Hydrogen Bonding (RAHB)

The stability of the hydrogen bonds in the enol derivatives of β-dicarbonyl systems is enhanced by a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.gov In this mechanism, there is a cooperative effect between the hydrogen bond and the π-electron delocalization within the O=C-C=C-OH fragment of the enol tautomer. The formation of the hydrogen bond enhances the π-conjugation, and in turn, the increased resonance stabilizes and strengthens the hydrogen bond. nih.gov While classic RAHB involves an intramolecular hydrogen bond, the underlying principle of π-system delocalization contributing to the stability of the hydrogen-bonded enol (even in intermolecular dimers) is a critical factor in the chemistry of this compound. cdnsciencepub.comnih.gov

Derivatives and Structural Modifications of 2,2 Dimethylcyclohexane 1,3 Dione

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of 2,2-dimethylcyclohexane-1,3-dione is a key area of research, enabling the exploration of their chemical and biological potential. Various synthetic strategies have been developed to introduce a wide range of functional groups, leading to halogenated, aryl-substituted, hydrazone, and bis-cyclohexanedione derivatives.

Halogenation of the dimedone scaffold provides versatile intermediates for further synthetic transformations and can significantly alter the molecule's reactivity and bioactivity.

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione and 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione are important halogenated derivatives. The synthesis of the bromo-derivative can be achieved by reacting dimedone with bromine in acetic acid. These monohalogenated compounds serve as precursors for more complex molecules. lookchem.com

A notable dihalogenated derivative is 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione , also known as diiododimedone. It is synthesized on a gram scale, and purification is achieved by simple filtration, resulting in an excellent yield. This compound has been identified as a new, mild, and selective electrophilic iodinating agent. Its utility has been demonstrated in the selective iodination of electron-rich aromatic compounds. Furthermore, it is employed in the iridium-catalyzed selective synthesis of α-iodinated carbonyl compounds from allylic alcohols through a 1,3-hydrogen shift and iodination process.

The table below summarizes key information for some halogenated derivatives.

The introduction of aryl and hydrazone moieties at the C2 position of dimedone has yielded compounds with a wide spectrum of biological activities.

Aryl-substituted derivatives , such as 2-(benzylidene)-5,5-dimethyl-cyclohexane-1,3-diones, are synthesized through the Knoevenagel condensation of dimedone with various aromatic aldehydes. These derivatives act as Michael acceptors and are valuable intermediates for the synthesis of various heterocyclic compounds.

Hydrazone derivatives are typically synthesized via a diazotization reaction of different aromatic amines with 5,5-dimethylcyclohexane-1,3-dione (B117516). This method has been used to produce a variety of derivatives, including:

2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione

5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione

2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione

2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione nih.gov

The structures of these compounds are often confirmed using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction.

Bis-cyclohexanedione derivatives, often referred to as tetraketones, are formed by the condensation of dimedone with aldehydes. A prominent example is the class of 2,2'-arylmethylenebis(5,5-dimethylcyclohexane-1,3-dione) . These compounds are synthesized through a Knoevenagel condensation followed by a Michael addition, reacting two equivalents of dimedone with one equivalent of an aromatic aldehyde. This reaction can be catalyzed by various agents, including baker's yeast in an aqueous medium, which offers an environmentally friendly synthetic route with high yields. researchgate.net

The synthesis of the parent compound, 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) (where the bridging group is a simple methylene (B1212753) from formaldehyde), follows a similar principle. These bis-derivatives have a characteristic structure where two dimedone units are linked by a central carbon atom.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their biological effects. By systematically altering substituents and analyzing the resulting changes in bioactivity, researchers can design more potent and selective compounds.

The nature and position of substituents on the dimedone core and its appended moieties play a critical role in determining the biological activity of the derivatives.

For aryl hydrazone derivatives , the substituents on the aryl ring significantly impact their bioactivity. For instance, in a study comparing the anti-cyclooxygenase-2 (COX-2) activity, the derivative 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione exhibited greater inhibitory activity than 2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione. This suggests that the position and electronic nature of the halogenated substituent are key determinants of its anti-inflammatory potential. Furthermore, studies on the antibacterial properties of 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione and their metal complexes have shown that the type of substituent (methoxy vs. nitro) and coordination with metal ions influence their efficacy against various bacterial strains. nih.gov

In the case of bis-cyclohexanedione derivatives (tetraketones) , the substituent on the bridging aryl group affects their antioxidant and enzyme inhibitory activities. Research on their lipoxygenase inhibitory activity found that the presence of substituents that increase the delocalization of electrons tends to enhance the inhibitory effect. researchgate.net For example, one study on the antioxidant activity of three tetraketone derivatives showed varying levels of efficacy, which can be attributed to the different substitution patterns on the aryl ring connecting the two dione (B5365651) moieties. researchgate.net

The biological activities of hydrazone derivatives are diverse and well-documented. Compounds containing the C=N-NH linkage are known to possess a range of pharmacological properties, including antibacterial, antitumor, anti-inflammatory, and analgesic activities. nih.gov SAR studies on hydrazone derivatives of dimedone have shown that modifications to the aryl ring allow for the fine-tuning of these properties. For example, the introduction of electron-withdrawing groups like nitro or trifluoromethyl can enhance certain biological effects compared to electron-donating groups like methoxy.

The table below presents a summary of the biological activities observed for different classes of this compound derivatives.

Chiral Derivatives and Enantioselective Synthesis

The prochiral nature of this compound makes it an excellent starting material for enantioselective synthesis. The introduction of chirality transforms this simple diketone into a powerful tool for constructing complex, stereochemically defined molecules. This section explores the preparation of key chiral building blocks derived from this compound and their subsequent application in the total synthesis of natural products.

Preparation of Chiral Building Blocks (e.g., (S)-3-hydroxy-2,2-dimethylcyclohexanone)

A robust and widely used method for generating a chiral center from this compound is through the enantioselective reduction of one of its carbonyl groups. This transformation yields the optically active hydroxy ketone, (S)-3-hydroxy-2,2-dimethylcyclohexanone, a versatile chiral nonracemic building block.

Microbial reduction has proven to be a highly effective strategy for this purpose. The reduction of this compound can be efficiently carried out using conventional baker's yeast (Saccharomyces cerevisiae). documentsdelivered.com This biotransformation is notable for its high enantioselectivity, typically yielding the (S)-enantiomer with an enantiomeric excess (ee) of 98–99%. documentsdelivered.com

The process involves treating a solution of this compound with a fermenting mixture of baker's yeast and sucrose (B13894) in water. documentsdelivered.com After a reaction period of 40-48 hours at a controlled temperature, the (S)-3-hydroxy-2,2-dimethylcyclohexanone is extracted and purified. documentsdelivered.com This method provides a practical and scalable route to a valuable chiral intermediate, avoiding the need for expensive or toxic reagents.

| Parameter | Description |

|---|---|

| Starting Material | This compound |

| Reagent | Baker's Yeast (Saccharomyces cerevisiae) |

| Product | (S)-3-hydroxy-2,2-dimethylcyclohexanone |

| Enantiomeric Excess (ee) | 98–99% |

| Typical Yield | 47–52% |

Applications in Total Synthesis of Natural Products

The utility of chiral synthons derived from this compound is prominently demonstrated in the total synthesis of natural products, particularly terpenes and insect pheromones. The defined stereochemistry of building blocks like (S)-3-hydroxy-2,2-dimethylcyclohexanone allows for precise control over the stereochemical outcome of complex synthetic sequences.

A classic example is the enantioselective synthesis of (+)-lineatin, the aggregation pheromone of the ambrosia beetle, Trypodendron lineatum. In 1983, Kenji Mori and his collaborators reported a synthesis of both enantiomers of lineatin, establishing the absolute configuration of the natural product as (1R,4S,5R,7R)-(+)-lineatin. documentsdelivered.comdntb.gov.ua

Mori's synthesis showcased the strategic use of a chiral building block derived from a prochiral starting material. The synthesis of (+)-lineatin commenced from a chiral intermediate that was prepared and resolved to secure the necessary stereochemistry for the target molecule. This foundational work in pheromone synthesis underscored the importance of enantiomerically pure starting materials for achieving biologically active, single-enantiomer natural products. documentsdelivered.comdntb.gov.ua The synthesis of lineatin is a significant illustration of how a simple, symmetrical molecule like this compound can be transformed into a key element for the construction of intricate and biologically active natural compounds.

| Compound Name |

|---|

| This compound |

| (S)-3-hydroxy-2,2-dimethylcyclohexanone |

| Lineatin |

Spectroscopic and Computational Investigations of 2,2 Dimethylcyclohexane 1,3 Dione and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2,2-dimethylcyclohexane-1,3-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, CP/MAS NMR)

NMR spectroscopy is a powerful tool for probing the structure of this compound in solution.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different types of protons in the molecule. A singlet is observed at approximately 1.29 ppm, which is attributed to the six protons of the two methyl groups at the C2 position. The methylene (B1212753) protons at the C5 position appear as a five-line multiplet at around 1.93 ppm. The four protons of the methylene groups at the C4 and C6 positions resonate as a triplet at approximately 2.67 ppm. orgsyn.org

¹³C NMR: The carbon-13 NMR spectrum provides further insight into the carbon framework. In CDCl₃, the spectrum shows signals at 18.1 ppm (C5), 22.3 ppm (gem-dimethyl carbons), 37.4 ppm (C4 and C6), and 61.8 ppm (quaternary C2). A characteristic signal for the carbonyl carbons (C1 and C3) is observed in the downfield region at 210.6 ppm. orgsyn.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 1.29 | s | -C(CH₃)₂ | orgsyn.org |

| ¹H | 1.93 | m | -CH₂- (C5) | orgsyn.org |

| ¹H | 2.67 | t | -CH₂- (C4, C6) | orgsyn.org |

| ¹³C | 18.1 | C5 | orgsyn.org | |

| ¹³C | 22.3 | -C(CH₃)₂ | orgsyn.org | |

| ¹³C | 37.4 | C4, C6 | orgsyn.org | |

| ¹³C | 61.8 | C2 | orgsyn.org | |

| ¹³C | 210.6 | C1, C3 | orgsyn.org |

s = singlet, t = triplet, m = multiplet

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in this compound. The IR spectrum, typically recorded using a KBr pellet, shows characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ketone groups is a prominent feature. nih.gov Raman spectroscopy provides complementary information, particularly for non-polar bonds.

Mass Spectrometry (MS) and GC-MS Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In a typical GC-MS analysis, the compound exhibits a molecular ion peak [M]⁺ corresponding to its molecular weight of 140.18 g/mol . nih.gov The fragmentation pattern provides structural information. Common fragments observed in the mass spectrum include peaks at m/z 97 and 70, which are the second and top highest peaks, respectively. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 140.18 g/mol | nih.gov |

| Molecular Ion Peak (m/z) | 140 | nih.gov |

| Top Peak (m/z) | 70 | nih.gov |

| 2nd Highest Peak (m/z) | 97 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, related diones are known to exhibit absorptions in the UV region corresponding to n→π* and π→π* transitions of the carbonyl groups.

X-ray Crystallography and Solid-State Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Elucidation of Molecular and Crystal Structures

Studies on derivatives of this compound have utilized X-ray crystallography to determine their molecular and crystal structures. For instance, the structure of 2-(2-(4-fluorophenyl) hydrazone)-5,5-dimethylcyclohexane-1,3-dione has been elucidated. This derivative was found to crystallize in a triclinic system with the space group P-1. researchgate.net The unit cell parameters were determined to be a=5.993(2) Å, b=10.446(4) Å, c=10.731(4) Å, α=97.765(8)°, β=102.860(8)°, and γ=98.925(8)°. researchgate.net Such studies confirm the connectivity of the atoms and reveal details about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. These investigations have shown that such derivatives often exist in the keto-hydrazone tautomeric form in the solid state. researchgate.net

Analysis of Intermolecular Interactions

The solid-state arrangement of this compound and its derivatives is significantly influenced by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, dictate the crystal packing and can influence the physical properties of the compounds.

In a derivative, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, the crystal structure reveals that molecules are linked by weak C—H⋯S hydrogen bonds. nih.gov These interactions, along with short S⋯O contacts, contribute to the formation of layers within the crystal lattice. nih.gov Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. For the aforementioned dithietane derivative, the analysis showed that S⋯H/H⋯S contacts account for a significant portion (23.8%) of the Hirshfeld surface, indicating their importance in the crystal packing. nih.gov

While classic hydrogen bonding involving hydroxyl or amine groups is absent in the parent this compound, the carbonyl oxygens can act as hydrogen bond acceptors. In derivatives containing suitable donor groups, these interactions can play a crucial role in their supramolecular assembly.

The potential for π-π stacking interactions arises in derivatives that incorporate aromatic rings. These interactions, resulting from the overlap of π-orbitals, can lead to the formation of columnar or layered structures, further stabilizing the crystal packing. The specific geometry and strength of these interactions depend on the nature and substitution pattern of the aromatic moieties.

Charge Density Distribution Analysis

The charge density distribution within a molecule provides fundamental insights into its chemical bonding and reactivity. For this compound and its derivatives, this analysis reveals the electronic nature of the atoms and bonds, highlighting regions of electron accumulation and depletion.

Topological analysis of the electron density, often performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of chemical bonds (e.g., covalent, ionic, or intermediate). In a study of a substituted cyclopropane (B1198618) derivative, topological analysis of the electron density in the C—C bonds of the cyclopropane ring revealed the effects of substitution on these bonds. dntb.gov.ua A similar approach can be applied to this compound to understand the influence of the gem-dimethyl group and the carbonyl groups on the electronic structure of the cyclohexane (B81311) ring.

The molecular electrostatic potential (MEP) is another valuable tool derived from the charge density. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For derivatives of cyclohexane-1,3-dione, MEP visualizations have been used to identify reactive sites for electrophilic and nucleophilic attack. acs.orgnih.gov The electron-rich regions are typically located around the carbonyl oxygen atoms, while the electron-deficient areas are often found near the carbonyl carbon atoms and any acidic protons.

Computational Chemistry and Theoretical Modeling

Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of molecules like this compound and its derivatives at an atomic level of detail.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying cyclic diones and their derivatives. nih.govmdpi.com DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, DFT has been used to study the structure-activity relationships of cyclohexane-1,3-dione derivatives, providing insights into their biological activities. acs.orgnih.gov

DFT calculations are also crucial for understanding reaction mechanisms. For example, they have been applied to investigate the different steps of cycloaddition reactions involving related cyclic systems. mdpi.com The choice of functional and basis set is critical for obtaining accurate results. The M06-2X functional, for example, is often used for mechanistic and thermochemical studies. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. mdpi.com While specific MD simulations for this compound are not extensively reported in the provided context, this technique is highly applicable.

MD simulations can be used to explore the conformational landscape of the cyclohexane ring, including the chair-to-chair interconversion. For derivatives, MD simulations can elucidate how substituents affect the flexibility of the ring and the stability of different conformers. In the context of drug design, MD simulations of cyclohexane-1,3-dione derivatives complexed with biological targets, such as proteins, can provide insights into binding modes and the stability of the complex. acs.orgnih.gov

Conformational Analysis and Energy Landscapes